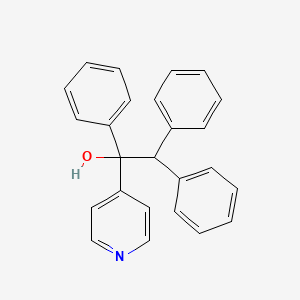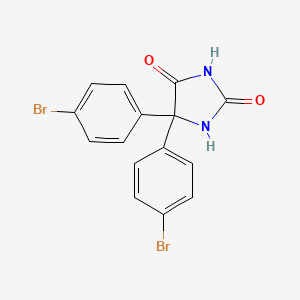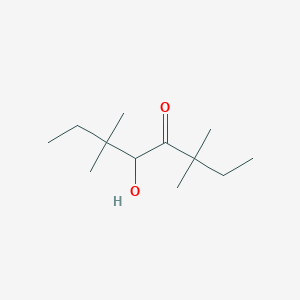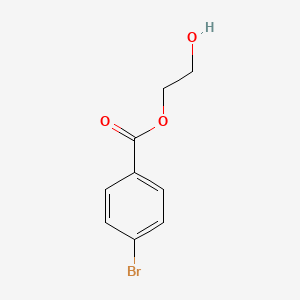![molecular formula C20H35ClN2O B14628846 1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride CAS No. 53421-26-4](/img/structure/B14628846.png)
1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a long-chain tetradecanoyl group attached to the nitrogen atom of the pyridinium ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride typically involves the following steps:
Acylation of Pyridine: Pyridine is reacted with tetradecanoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(Tetradecanoylamino)pyridine.
Quaternization: The intermediate is then treated with methyl chloride to form the quaternary ammonium salt, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to the tertiary amine.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions can be carried out using sodium bromide or sodium iodide in an appropriate solvent.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Tertiary amine derivatives.
Substitution: Corresponding bromide or iodide salts.
科学研究应用
1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Studied for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and detergents.
作用机制
The mechanism of action of 1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride involves its interaction with biological membranes. The long-chain tetradecanoyl group allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
相似化合物的比较
Similar Compounds
1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium compound without the long-chain acyl group.
1-(Cyanomethyl)pyridin-1-ium chloride: Contains a cyanomethyl group instead of the tetradecanoylamino group.
Uniqueness
1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride is unique due to its long-chain tetradecanoyl group, which imparts distinct physicochemical properties such as enhanced lipophilicity and membrane-disrupting ability. These properties make it particularly effective in applications requiring interaction with lipid membranes, such as antimicrobial agents and drug delivery systems.
属性
CAS 编号 |
53421-26-4 |
|---|---|
分子式 |
C20H35ClN2O |
分子量 |
355.0 g/mol |
IUPAC 名称 |
N-(pyridin-1-ium-1-ylmethyl)tetradecanamide;chloride |
InChI |
InChI=1S/C20H34N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-16-20(23)21-19-22-17-14-12-15-18-22;/h12,14-15,17-18H,2-11,13,16,19H2,1H3;1H |
InChI 键 |
ABIBBJOJVCXXCH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)
![1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14628813.png)


![3-Phenyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628821.png)

![(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol](/img/structure/B14628832.png)
